![molecular formula C8H4ClNO2S B13886235 3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that contains both a thieno and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno ring, followed by chlorination to introduce the chlorine atom at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
- 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid
Uniqueness
3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H4ClNO2S |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
3-chlorothieno[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-3-13-6-2-1-5(8(11)12)10-7(4)6/h1-3H,(H,11,12) |
InChI Key |
TYAYOYYQUGJEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2Cl)C(=O)O |
Origin of Product |
United States |
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